Allethrin
Overview
Description
Allethrin is a synthetic pyrethroid insecticide, first synthesized in 1949 by Milton S. Schechter in the United States . It is derived from pyrethrin, a natural insecticidal compound found in Chrysanthemum flowers. This compound is classified as a type I pyrethroid, characterized by the absence of a cyano group in its chemical structure . It is commonly used in household insecticides, mosquito coils, and ultra-low volume sprays for outdoor mosquito control .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allethrin is synthesized through a series of chemical reactions involving the esterification of chrysanthemic acid with allethrolone. The process involves the following steps:
Preparation of Chrysanthemic Acid: Chrysanthemic acid is synthesized from cyclopropanecarboxylic acid through a series of reactions, including halogenation and dehydrohalogenation.
Synthesis of Allethrolone: Allethrolone is prepared from 2-methyl-3-buten-2-ol through oxidation and subsequent reduction reactions.
Esterification: The final step involves the esterification of chrysanthemic acid with allethrolone under acidic conditions to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: Including distillation and crystallization to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Allethrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding alcohols and ketones.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form chrysanthemic acid and allethrolone.
Substitution: this compound can undergo substitution reactions, particularly at the allylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.
Substitution: Allylic substitution can be facilitated using reagents such as bromine or chlorine.
Major Products Formed:
Oxidation Products: Alcohols and ketones.
Hydrolysis Products: Chrysanthemic acid and allethrolone.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
Allethrin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and stability of pyrethroids.
Biology: Employed in studies on insect physiology and behavior due to its insecticidal properties.
Medicine: Investigated for its potential effects on human health, including neurotoxicity and reproductive toxicity.
Industry: Widely used in the formulation of household insecticides, mosquito repellents, and agricultural pest control products
Mechanism of Action
Allethrin exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels in their closed state, modifying the gating kinetics. This results in prolonged opening of the sodium channels, leading to continuous nerve excitation, paralysis, and eventually death of the insect . This compound’s selective toxicity towards insects is due to differences in sodium channel structure and function between insects and mammals .
Comparison with Similar Compounds
Permethrin: Another synthetic pyrethroid with a similar mode of action but containing a cyano group, making it a type II pyrethroid.
Deltamethrin: A type II pyrethroid with high insecticidal potency and photostability.
Cypermethrin: A type II pyrethroid known for its broad-spectrum insecticidal activity.
Uniqueness of Allethrin:
Chemical Structure: this compound is unique due to its lack of a cyano group, classifying it as a type I pyrethroid.
This compound’s unique properties and wide range of applications make it a valuable compound in both scientific research and practical applications.
Properties
CAS No. |
34624-48-1 |
---|---|
Molecular Formula |
C19H26O3 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
[(1S)-2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl] (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16-,17-/m0/s1 |
InChI Key |
ZCVAOQKBXKSDMS-XIRDDKMYSA-N |
Isomeric SMILES |
CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@@H](C2(C)C)C=C(C)C)CC=C |
SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C |
Canonical SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C |
boiling_point |
at 0.013kPa: 140 °C at 0.05kPa: 153 °C |
density |
Relative density (water = 1): 1.01 Relative density (water = 1): 1.00 Relative density (water = 1): 0.98 |
flash_point |
130 °C 65.6 °C o.c. ~120 °C |
melting_point |
~4 °C |
584-79-2 28434-00-6 |
|
physical_description |
PALE YELLOW VISCOUS LIQUID. VISCOUS LIQUID. YELLOW VISCOUS LIQUID. |
solubility |
Solubility in water: none |
vapor_pressure |
Vapor pressure, Pa at 20 °C: Vapor pressure, Pa at 25 °C: |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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